molecular formula C7H14O2 B8646718 1,1-Dimethoxy-3-methyl-2-butene CAS No. 31525-65-2

1,1-Dimethoxy-3-methyl-2-butene

Cat. No.: B8646718
CAS No.: 31525-65-2
M. Wt: 130.18 g/mol
InChI Key: XVOCYIHGQROGNT-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-3-methyl-2-butene is a geminal diether derivative with the molecular formula C₇H₁₂O₂ (molecular weight: 128.17 g/mol). Its structure features two methoxy groups (-OCH₃) at the C1 position, a methyl group at C3, and a conjugated double bond between C2 and C3. This compound’s reactivity is influenced by the electron-donating methoxy groups, which stabilize adjacent electrophilic centers, and the unsaturated backbone, which enables participation in addition or cycloaddition reactions.

Properties

CAS No.

31525-65-2

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1,1-dimethoxy-3-methylbut-2-ene

InChI

InChI=1S/C7H14O2/c1-6(2)5-7(8-3)9-4/h5,7H,1-4H3

InChI Key

XVOCYIHGQROGNT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(OC)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Methoxy-3-methyl-3-butene

  • Molecular Formula : C₆H₁₂O (MW: 100.16 g/mol)
  • CAS : 34752-58-4
  • Structure : Contains a single methoxy group at C1 and a double bond at C3–C4.
  • Key Differences: The absence of a second methoxy group reduces steric hindrance and polarity compared to 1,1-dimethoxy-3-methyl-2-butene. The double bond position (C3–C4 vs. Lower molecular weight (100.16 vs. 128.17 g/mol) suggests reduced boiling point and volatility.

1-Ethoxy-3-methyl-2-butene

  • Molecular Formula : C₇H₁₄O (MW: 114.19 g/mol)
  • CAS : 22094-00-4
  • Structure : Ethoxy (-OC₂H₅) substituent at C1 instead of methoxy.
  • Higher boiling point inferred from molecular weight (114.19 vs. 128.17 g/mol for the target), though the dimethoxy compound’s polarity may counterbalance this trend.

1-Chloro-3-methyl-2-butene

  • Molecular Formula : C₅H₇Cl (MW: 102.56 g/mol)
  • CAS : 563-80-4
  • Structure : Chlorine substituent at C1 instead of methoxy.
  • Key Differences :
    • The electron-withdrawing chlorine atom enhances electrophilicity at C1, making this compound more reactive in nucleophilic substitutions.
    • Lower thermal stability compared to diethers due to weaker C–Cl bonds.

Butane, 2-methoxy-2-methyl-

  • Molecular Formula : C₆H₁₂O (MW: 100.16 g/mol)
  • CAS : 994-05-8
  • Structure : Saturated backbone with methoxy and methyl groups at C2.
  • Key Differences :
    • The absence of a double bond eliminates conjugation effects, reducing reactivity in addition reactions.
    • Higher volatility due to lower molecular weight and lack of polarizable π-electrons.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature(s)
This compound C₇H₁₂O₂ 128.17 Not provided Geminal diether, conjugated double bond
1-Methoxy-3-methyl-3-butene C₆H₁₂O 100.16 34752-58-4 Single methoxy, C3–C4 double bond
1-Ethoxy-3-methyl-2-butene C₇H₁₄O 114.19 22094-00-4 Ethoxy substituent, C2–C3 double bond
1-Chloro-3-methyl-2-butene C₅H₇Cl 102.56 563-80-4 Electrophilic chlorine substituent
Butane, 2-methoxy-2-methyl- C₆H₁₂O 100.16 994-05-8 Saturated backbone, no double bond

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